molecular formula C15H24Si B13970603 Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane

Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane

Cat. No.: B13970603
M. Wt: 232.44 g/mol
InChI Key: UVFGYCRUBJYRMD-UXBLZVDNSA-N
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Description

Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, a dimethyl group, and a (e)-2-methylhex-4-en-3-yl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are known for their diverse applications in various fields, including materials science, organic synthesis, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane typically involves the hydrosilylation of alkenes with phenylsilane derivatives. One common method is the reaction of phenylsilane with (e)-2-methylhex-4-en-3-yl chloride in the presence of a platinum catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of platinum-based catalysts is common due to their high activity and selectivity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silicon-hydrogen bond to silicon-alkyl bonds.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silicon-alkyl derivatives.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a silylating agent in organic synthesis to protect hydroxyl groups.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of silicone-based materials, including adhesives, sealants, and coatings.

Mechanism of Action

The mechanism by which Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane exerts its effects involves the formation of silicon-oxygen or silicon-carbon bonds. The silicon atom in the compound can form stable bonds with various functional groups, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as the protection of hydroxyl groups in organic synthesis or the modification of biomolecules in biological applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: Similar in structure but lacks the (e)-2-methylhex-4-en-3-yl group.

    Dimethylphenylsilane: Similar but without the (e)-2-methylhex-4-en-3-yl group.

    Trimethylsilane: Contains three methyl groups instead of the phenyl and (e)-2-methylhex-4-en-3-yl groups.

Uniqueness

Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane is unique due to the presence of the (e)-2-methylhex-4-en-3-yl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring selective reactivity and stability.

Properties

Molecular Formula

C15H24Si

Molecular Weight

232.44 g/mol

IUPAC Name

dimethyl-[(E)-2-methylhex-4-en-3-yl]-phenylsilane

InChI

InChI=1S/C15H24Si/c1-6-10-15(13(2)3)16(4,5)14-11-8-7-9-12-14/h6-13,15H,1-5H3/b10-6+

InChI Key

UVFGYCRUBJYRMD-UXBLZVDNSA-N

Isomeric SMILES

C/C=C/C(C(C)C)[Si](C)(C)C1=CC=CC=C1

Canonical SMILES

CC=CC(C(C)C)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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